molecular formula C12H17ClN2S B1662532 Xylazine hydrochloride CAS No. 23076-35-9

Xylazine hydrochloride

Cat. No.: B1662532
CAS No.: 23076-35-9
M. Wt: 256.80 g/mol
InChI Key: QYEFBJRXKKSABU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Xylazine hydrochloride is a veterinary drug primarily used for its sedative, analgesic, and muscle relaxant properties. It is a structural analog of clonidine and functions as an alpha-2 adrenergic receptor agonist. This compound is commonly used in veterinary medicine for sedation, anesthesia, muscle relaxation, and analgesia in animals such as horses, cattle, and other mammals .

Mechanism of Action

Target of Action

Xylazine hydrochloride primarily targets the alpha-2 adrenergic receptors (α2-ARs) . These receptors play a crucial role in the regulation of neurotransmitter release in the central nervous system .

Mode of Action

This compound acts as an agonist at α2 adrenoceptors . This means it binds to these receptors and activates them, leading to a decrease in the release of norepinephrine and dopamine in the central nervous system . Its affinity for these receptors is lower than that of other α2 adrenergic receptor agonists such as detomidine and medetomidine .

Biochemical Pathways

The activation of α2 adrenoceptors by xylazine leads to the inhibition of presynaptic norepinephrine release . This results in a decrease in sympathetic outflow from the central nervous system, causing effects such as sedation, analgesia, and muscle relaxation .

Pharmacokinetics

The onset of xylazine’s effects can be seen usually 15–30 minutes after administration and the sedative effect may continue for 1–2 hours and last up to 4 hours . Once xylazine gains access to the vascular system, it is distributed within the blood, allowing xylazine to enter the heart, lungs, liver, and kidney .

Result of Action

The activation of α2 adrenoceptors by xylazine leads to a range of effects. It causes deep sedation, slows heart rate and respiration, and decreases blood pressure and body temperature . These effects can drop to dangerously low levels that result in a coma or death .

Action Environment

The use of xylazine can lead to hypotension and bradycardia . When combined with central nervous system depressants, such as benzodiazepines or alcohol, it can significantly depress vital functions and increase the risk of overdose and death . Xylazine is sometimes used as an adulterant and combined with opioids and recreational drugs . It has no antidote, and the use of naloxone has no effect on xylazine .

Future Directions

Addressing the harms of Xylazine requires interdisciplinary participation, investment in community-based harm reduction strategies, and improved drug supply surveillance . The relatively unique context of Xylazine demands buy-in from public health professionals, harm reduction professionals, clinicians, basic science researchers, policymakers, and more .

Biochemical Analysis

Biochemical Properties

Xylazine hydrochloride acts as an agonist at alpha-2 adrenergic receptors . This interaction leads to the inhibition of presynaptic norepinephrine release , causing a range of effects including sedation, muscle relaxation, and analgesia . The biochemical reactions involving this compound are primarily mediated by its interaction with these receptors.

Cellular Effects

This compound has several effects on cellular processes. It can cause central nervous system depression, respiratory depression, bradycardia, hypotension, constricted pupils, and hyperglycemia . These effects are primarily due to its action on alpha-2 adrenergic receptors, leading to a decrease in the release of norepinephrine .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to alpha-2 adrenergic receptors . This binding inhibits the release of norepinephrine, a neurotransmitter involved in various physiological processes . This inhibition leads to the sedative, analgesic, and muscle relaxant effects of this compound .

Temporal Effects in Laboratory Settings

The effects of this compound in laboratory settings can vary over time. For instance, its sedative and analgesic effects in animals last up to 4 hours . Some effects, such as hyperthermia, hyperglycemia, ruminal atony, and prostration, can persist for up to 12 to 24 hours or even up to 36 hours .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. For instance, in horses, it is typically administered at a dosage of 0.5 mL/100 lbs body weight intravenously or 1.0 mL/100 lbs body weight intramuscularly . In wild animals, the recommended dose is 8 mg/kg body weight .

Metabolic Pathways

This compound is metabolized by liver cytochrome P450 enzymes . Once it reaches the liver, it undergoes various metabolic transformations, including hydroxylation of the phenyl ring, conjugation with glucuronic acid, and oxidation/opening of the thiazine ring .

Transport and Distribution

Once this compound gains access to the vascular system, it is distributed within the blood, allowing it to enter the heart, lungs, liver, and kidney . Its lipophilic nature allows it to distribute throughout the body within 30–40 minutes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of xylazine hydrochloride involves the reaction of 2,6-dimethylphenylisothiocyanate with 3-amino-1-propanol in a polar solvent to form the corresponding thiourea. This thiourea is then treated with concentrated hydrochloric acid and refluxed to form xylazine .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves precise control of reaction conditions, including temperature, solvent choice, and purification steps to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Xylazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: Xylazine can be oxidized to form different metabolites.

    Reduction: Reduction reactions can modify the functional groups present in xylazine.

    Substitution: Xylazine can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different metabolites, while substitution reactions can produce derivatives with modified functional groups .

Scientific Research Applications

Xylazine hydrochloride has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: Xylazine hydrochloride is unique due to its specific use in veterinary medicine and its potent sedative and analgesic effects. Unlike clonidine, which is used in human medicine, xylazine is primarily used in animals and has not been approved for human use due to its severe side effects .

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2S.ClH/c1-9-5-3-6-10(2)11(9)14-12-13-7-4-8-15-12;/h3,5-6H,4,7-8H2,1-2H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYEFBJRXKKSABU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC2=NCCCS2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

7361-61-7 (Parent)
Record name Xylazine hydrochloride [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023076359
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID6040248
Record name Xylazine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6040248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23076-35-9
Record name Xylazine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23076-35-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Xylazine hydrochloride [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023076359
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Xylazine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6040248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6-dihydro-2-(2,6-xylidino)-4H-1,3-thiazine monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.273
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name XYLAZINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NGC3S0882S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of Xylazine hydrochloride?

A1: this compound is an alpha2-adrenergic agonist. [] It primarily acts on presynaptic alpha2-adrenoreceptors in the central nervous system, leading to a decrease in norepinephrine release. [] This results in various effects such as sedation, analgesia, and muscle relaxation.

Q2: How does this compound affect the cardiovascular system?

A2: this compound administration typically causes bradycardia (slow heart rate) and hypotension (low blood pressure) due to its action on the sympathetic nervous system. [, , ]

Q3: Are there specific species differences in the response to this compound?

A3: Yes, research indicates species variations in response to this compound. For example, studies have shown that ruminants might be more sensitive to the effects of this compound compared to non-ruminants. [] Different dosages and recovery times have been observed in various species like moose, caribou, cattle, and sheep. []

Q4: What is the molecular formula and weight of this compound?

A4: While the provided research papers don't explicitly mention the molecular formula and weight of this compound, this information can be readily obtained from chemical databases.

Q5: Has the stability of this compound under various storage conditions been investigated?

A5: Yes, research has examined the hydration and dehydration kinetics of this compound, revealing information about its stability under different humidity and temperature conditions. [, ] This data is crucial for developing appropriate storage and handling protocols.

Q6: Does this compound exhibit any known catalytic properties?

A6: The provided research primarily focuses on the pharmacological applications of this compound. There is no mention of catalytic properties or applications in these papers.

Q7: Have computational methods been used to study this compound?

A7: While the provided research primarily focuses on in vivo studies, computational chemistry and modeling could offer valuable insights into the interactions of this compound with its target receptors and facilitate the development of improved analogs.

Q8: Is there research on how structural modifications to this compound impact its activity and potency?

A8: The provided research does not delve into the SAR of this compound. Further investigations focusing on structural analogs and their pharmacological properties would be valuable.

Q9: What are the SHE regulations surrounding the use of this compound?

A9: The research papers primarily focus on the scientific and clinical aspects of this compound. For comprehensive information on SHE regulations, referring to relevant regulatory agency guidelines is recommended.

Q10: What is the typical route of administration for this compound in animal immobilization?

A11: Intramuscular (IM) injection is the most common route of administration for this compound in animal immobilization studies. [, , , , , , , , , ] Intravenous (IV) administration has also been investigated for both the drug and its antagonists. [, , , ]

Q11: How is this compound metabolized and excreted?

A12: While the research papers don't extensively cover the complete metabolic pathway of this compound, one study identifies 2,6-dimethylaniline as a toxic metabolite. [, ] The study demonstrates that both Xylazine and this metabolite are cleared from cattle tissues within 72 hours and from milk within 12 hours. [, ]

Q12: What are the typical induction and recovery times observed with this compound in various animal species?

A13: Induction and recovery times vary greatly depending on the species, dosage, and combination with other drugs. For instance, in red deer, induction times averaged around 5 minutes, while recovery times averaged 12-13 minutes with atipamezole reversal. [] In swift foxes, induction times were similarly short, but recovery times were more variable, highlighting the need for careful dosage considerations. []

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